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Introduction
Alternative splicing, a crucial mechanism for generating proteomic diversity, is frequently

dysregulated in cancer, contributing to tumor initiation, progression, and therapeutic resistance.

The Cdc2-like kinases (CLKs) are a family of dual-specificity kinases that play a pivotal role in

regulating pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. T025 is a

potent and orally active pan-CLK inhibitor that has emerged as a valuable tool for studying the

role of alternative splicing in cancer. By inhibiting CLK activity, T025 modulates the

phosphorylation status of SR proteins, leading to widespread changes in alternative splicing

events, particularly exon skipping. This application note provides a comprehensive overview of

T025, its mechanism of action, and detailed protocols for its use in cancer research.

Mechanism of Action
T025 exerts its biological effects by inhibiting the kinase activity of all four CLK isoforms (CLK1,

CLK2, CLK3, and CLK4) with high potency.[1][2] CLKs are responsible for phosphorylating SR

proteins, which are essential components of the spliceosome. Phosphorylation of SR proteins

is critical for their localization to nuclear speckles and their subsequent recruitment to pre-

mRNA to define exon-intron boundaries.
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By inhibiting CLKs, T025 prevents the proper phosphorylation of SR proteins. This leads to the

accumulation of hypophosphorylated SR proteins, which remain sequestered in nuclear

speckles and are unable to efficiently participate in splice site selection. The consequence of

this is a global alteration of alternative splicing patterns, with a predominant effect being the

skipping of exons.[2][3] This disruption of normal splicing can lead to the production of non-

functional or dominant-negative protein isoforms, ultimately impacting cancer cell proliferation,

survival, and migration.[4]

Data Presentation
T025 Kinase Inhibition Profile

Kinase Dissociation Constant (Kd) (nM)

CLK1 4.8

CLK2 0.096

CLK3 6.5

CLK4 0.61

Table 1: Kinase inhibitory activity of T025. Data compiled from multiple sources.[1][2]

Anti-proliferative Activity of T025 in Cancer Cell Lines
T025 exhibits a broad anti-proliferative effect across a wide range of hematological and solid

tumor cell lines, with IC50 values typically in the nanomolar range.[1][5] The sensitivity to T025
has been correlated with high expression levels of CLK2 and amplification of the MYC

oncogene.[3]
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Cancer Type Cell Line IC50 (nM)

Breast Cancer MDA-MB-468 ~50

Breast Cancer SK-BR-3 ~100

Breast Cancer MCF7 ~150

Lung Cancer NCI-H1048 ~75

Leukemia MV-4-11 30.1

Table 2: Representative IC50 values of T025 in various cancer cell lines. This is a partial list,

and IC50 values can vary between studies and experimental conditions. The general IC50

range for T025 across 240 cell lines is 30-300 nM.[1][5]

Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of

T025 in cancer cell lines.

Materials:

Cancer cell line of interest

Complete cell culture medium

T025 (dissolved in DMSO)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader
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Procedure:

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete

medium. Incubate for 24 hours at 37°C and 5% CO2.

Prepare serial dilutions of T025 in complete medium. The final concentrations should

typically range from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final

concentration as the highest T025 concentration.

Remove the medium from the wells and add 100 µL of the T025 dilutions or vehicle control.

Incubate for 72 hours.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of Phosphorylated SR
Proteins
This protocol describes the detection of changes in SR protein phosphorylation upon T025
treatment.

Materials:

Cancer cell line of interest

Complete cell culture medium

T025 (dissolved in DMSO)

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies:

Anti-phospho-SR (Ser/Arg-rich) protein antibody (e.g., mAb104)

Antibody against a specific SR protein (e.g., anti-SRSF1, anti-SRSF2)

Loading control antibody (e.g., anti-β-actin, anti-GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in a 6-well plate and grow to 70-80% confluency.

Treat cells with T025 at a concentration around the IC50 value for 6-24 hours. Include a

vehicle control.

Lyse the cells in ice-cold lysis buffer.

Determine the protein concentration of the lysates using the BCA assay.

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against phosphorylated SR proteins

overnight at 4°C. Recommended starting dilution for mAb104 is 1:1000.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and develop the blot using a chemiluminescent substrate.

To analyze total SR protein levels, the membrane can be stripped and re-probed with an

antibody against a specific SR protein. A loading control should also be probed on the same

membrane.

Protocol 3: RNA Sequencing and Alternative Splicing
Analysis
This protocol provides a workflow for identifying T025-induced changes in alternative splicing.

Procedure:

Cell Treatment and RNA Extraction: Treat cancer cells with T025 (at a concentration around

the IC50) and a vehicle control for 24 hours. Extract total RNA using a suitable kit (e.g.,

RNeasy Kit, Qiagen). Ensure high-quality RNA with a RIN score > 8.

Library Preparation and Sequencing: Prepare RNA sequencing libraries using a strand-

specific library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq) to a depth of at least

30 million reads per sample.

Bioinformatic Analysis:

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

Read Alignment: Align the reads to the reference human genome (e.g., GRCh38) using a

splice-aware aligner such as STAR.

Alternative Splicing Analysis: Use software packages like rMATS or DEXSeq to identify

and quantify differential alternative splicing events between T025-treated and control
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samples. These tools can identify events such as skipped exons (SE), mutually exclusive

exons (MXE), alternative 5' and 3' splice sites (A5SS, A3SS), and retained introns (RI).

Visualization: Use tools like Sashimi plots to visualize the alternative splicing events for

specific genes of interest.
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Caption: Mechanism of action of T025 in cancer cells.
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Caption: Experimental workflow for studying T025.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b2925002?utm_src=pdf-body-img
https://www.benchchem.com/product/b2925002?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2925002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Affected Signaling Pathways

T025

CLKs

Inhibits

SR Proteins

Phosphorylates

Alternative Splicing
Modulation

Regulates

MYC-driven
Transcription

Affects splicing of
MYC target genes

mTOR Pathway

Alters splicing of
mTOR pathway components

p53 Pathway

Impacts splicing of
p53 regulators

Inhibition of
Cell Migration

Cell Cycle Arrest

Apoptosis

Click to download full resolution via product page

Caption: T025's impact on signaling pathways.
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T025 is a powerful chemical probe for dissecting the intricate role of alternative splicing in

cancer biology. Its high potency and specificity for CLK kinases allow for the targeted disruption

of the splicing machinery, leading to significant anti-tumor effects, particularly in cancers with

high CLK2 expression or MYC amplification. The detailed protocols provided in this application

note will enable researchers to effectively utilize T025 to investigate the functional

consequences of altered splicing and to explore the therapeutic potential of targeting this

fundamental process in cancer. Further research into the precise downstream targets of T025-

mediated splicing changes will continue to unravel novel mechanisms of cancer progression

and identify new vulnerabilities for therapeutic intervention.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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